molecular formula C8H8FNO B1444314 2-Fluoro-6-methylbenzamide CAS No. 886502-14-3

2-Fluoro-6-methylbenzamide

Cat. No. B1444314
M. Wt: 153.15 g/mol
InChI Key: OUXVHAKOKPMVCJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzamide is a chemical compound with the molecular formula C8H8FNO. It has a molecular weight of 153.16 . The compound is typically stored at room temperature and has a physical form of an off-white to yellow solid .


Physical And Chemical Properties Analysis

2-Fluoro-6-methylbenzamide is an off-white to yellow solid . The compound is typically stored at room temperature .

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

2-Fluoro-6-methylbenzamide has been used in the field of organic synthesis, specifically in iron-catalyzed, fluoroamide-directed C-H fluorination. This process involves mild amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without the use of noble metal additives. The reaction suggests that it proceeds through short-lived radical intermediates with F-transfer mediated directly by iron (Groendyke, AbuSalim, & Cook, 2016).

Development of PET Tracers

2-Fluoro-6-methylbenzamide derivatives have been explored for their potential as PET (Positron Emission Tomography) ligands. This includes the synthesis of fluorine-18 labeled benzamide analogues, which are used for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007). Additionally, research on radioligands for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains has involved 2-fluoro-6-methylbenzamide derivatives (Fujinaga et al., 2012).

Synthesis and Bioactivity Studies

The compound has also been involved in the synthesis of various bioactive molecules. For example, it played a role in the synthesis of androgen receptor antagonists (Zhi-yu, 2012), and in the synthesis of compounds with antimicrobial properties (Desai, Rajpara, & Joshi, 2013).

Investigating Molecular Interactions

Intriguingly, 2-Fluoro-6-methylbenzamide has been utilized in studies to understand molecular interactions such as intramolecular hydrogen bonding in ortho-substituted arylamide oligomers (Galan et al., 2009). This research contributes to the broader understanding of molecular structure and behavior, which is fundamental in the field of chemistry.

Safety And Hazards

The safety information for 2-Fluoro-6-methylbenzamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2-fluoro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXVHAKOKPMVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730562
Record name 2-Fluoro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methylbenzamide

CAS RN

886502-14-3
Record name 2-Fluoro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Liang, F Lv, B Wang, K Yu, H Wu, Z Qi… - Journal of Medicinal …, 2017 - ACS Publications
BMX is a member of TEC family nonreceptor tyrosine kinase and is involved in a variety of critical physiological and pathological processes. Through combination of irreversible inhibitor …
Number of citations: 17 pubs.acs.org
MM Mingo, N Rodríguez, RG Arrayás… - Organic Chemistry …, 2021 - pubs.rsc.org
… amide, the 3-amino-1-methyl-1H-pyridin-2-one scaffold (AMP), as a suitable DG for the directed γ-C(sp 3 )–H bond arylation of 2-tert-butyl amide and 2-fluoro-6-methylbenzamide …
Number of citations: 22 pubs.rsc.org
X Liang, N Zhang, H Pan, J Xie, W Han - Frontiers in Pharmacology, 2021 - frontiersin.org
Store-operated Ca 2+ entry (SOCE) is the major pathway of Ca 2+ entry in mammalian cells, and regulates a variety of cellular functions including proliferation, motility, apoptosis, and …
Number of citations: 23 www.frontiersin.org
X Zhao, M Xin, W Huang, Y Ren, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
… N-((dimethylamino)methylene)-2-fluoro-6-methylbenzamide (4a) DMF–DMA (8.66 g, 72.8 mmol) was added to a solution of 4-cyclopropyl-2-fluoro-6-methylbenzamide (10.8 g, 56 mmol) …
Number of citations: 29 www.sciencedirect.com

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